molecular formula C10H19N5S B1682747 Terbutryn CAS No. 886-50-0

Terbutryn

Cat. No.: B1682747
CAS No.: 886-50-0
M. Wt: 241.36 g/mol
InChI Key: IROINLKCQGIITA-UHFFFAOYSA-N
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Description

Terbutryn is a selective herbicide belonging to the triazine class of compounds. It is primarily used to control grasses and broadleaf weeds in various crops such as cereals, sugarcane, and potatoes. Additionally, it is employed as an aquatic herbicide to manage submerged and free-floating weeds and algae in water bodies .

Scientific Research Applications

Terbutryn has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Terbutryn primarily targets the photosynthetic reaction center proteins . These proteins are crucial components of the photosynthetic reaction center, a membrane-bound complex that mediates the initial photochemical event in the electron transfer process of photosynthesis .

Mode of Action

This compound inhibits photosynthesis by disrupting the electron transport system . It interacts with the photosynthetic reaction center proteins, affecting the electron transport pathway of photosynthesis . This interaction results in the inhibition of photosynthesis, which can significantly impact the growth and survival of photosynthetic organisms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the photosynthetic electron transport chain . This compound acts on photosystem II, disrupting the normal flow of electrons . This disruption can lead to a decrease in photosynthetic efficiency and, consequently, a reduction in the growth rate of photosynthetic organisms .

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability

Result of Action

The primary result of this compound’s action is the inhibition of photosynthesis, leading to a significant reduction in the growth rate of photosynthetic organisms . For instance, in a study on the dinoflagellate Alexandrium catenella, exposure to this compound at certain concentrations significantly reduced the organism’s growth rate by inhibiting photosynthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, herbicides like this compound enter the ocean through surface runoff, posing a serious pollution threat in coastal areas . As photosynthetic inhibitors, triazine herbicides like this compound are more harmful to marine photosynthetic organisms, especially phytoplankton, than to marine animals . Additionally, soil temperature and moisture can also influence the activity and persistence of this compound .

Safety and Hazards

Terbutryn is highly flammable and harmful if swallowed, in contact with skin, or inhaled. It causes serious eye irritation and is very toxic to aquatic life . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The global Terbutryn market is driven by several key factors. One of the primary drivers is the increasing demand for this compound in various industries. As the world economy continues to grow, the demand for this compound is expected to increase as well. Additionally, technological advancements are also driving the market, as new and improved this compound are being developed to meet the needs of consumers . Another important driver is the growing awareness of the environmental impact of this compound, which has led to the development of more sustainable and eco-friendly options .

Biochemical Analysis

Biochemical Properties

Terbutryn inhibits photosynthesis by disrupting the electron transport system . It interacts with various enzymes and proteins involved in photosynthesis, leading to the inhibition of this vital process .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit photosynthesis in Alexandrium catenella, a harmful algal bloom forming dinoflagellate . This inhibition affects cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to biomolecules involved in photosynthesis, leading to enzyme inhibition and changes in gene expression . This disruption of the electron transport system results in the inhibition of photosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a relatively slow degradation rate in water and is not volatile . Its effects on cellular function over time have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, long-term intake of this compound at 150 mg/kg body weight/day causes follicular hyperplasia, liver adenomas, and body weight loss in rats .

Metabolic Pathways

This compound is involved in the metabolic pathways of photosynthesis. It interacts with enzymes and cofactors involved in these pathways, leading to effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Detailed information about its transporters or binding proteins and effects on its localization or accumulation is currently lacking .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are primarily associated with the chloroplasts, where photosynthesis occurs . Detailed information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terbutryn is synthesized through a series of chemical reactions involving triazine derivativesThe reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Terbutryn undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Terbutryn: this compound is unique due to its specific combination of tert-butyl and ethylamine groups, which confer distinct herbicidal properties and environmental behavior. Its effectiveness in both terrestrial and aquatic environments sets it apart from other triazine herbicides .

Properties

IUPAC Name

2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)
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InChI Key

IROINLKCQGIITA-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C
Source PubChem
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Molecular Formula

C10H19N5S
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DSSTOX Substance ID

DTXSID3024318
Record name Terbutryn
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Molecular Weight

241.36 g/mol
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Physical Description

White solid; [HSDB]
Record name Terbutryn
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Boiling Point

154-160 °C at 0.06 mm Hg
Record name TERBUTRYNE
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Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4), Readily soluble in organic solvents, Solubilities in organic solvents at 20 °C [Table#3219], READILY SOL IN ETHYLGLYCOL MONOETHYL ETHER, ISOPROPANOL AND XYLENE AT 20-25 °C, Also readily soluble in dioxane, diethyl ether, xylene, chloroform, carbon tetrachloride, dimethylformamide. Slightly soluble in petroleum ether., In water, 25 mg/L at 20 °C
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Description Aqueous solubility in buffer at pH 7.4
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Density

1.115 at 20 °C
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Vapor Pressure

0.00000169 [mmHg], 1.69X10-6 mm Hg at 25 °C
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Mechanism of Action

... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/, Inhibition of photosynthesis by disruption of light reactions and blockade of electron transport is the mechanism of action of the 1,3,5-triazine herbicides. /1,3,5-Triazines, from table/, The influence of some s-triazine herbicides on acid phosphatase and phosphodiesterase from corn (Zea mays) roots were investigated. Terbutryn stimulated both phosphatases, whereas prometryn stimulated only the phosphodiesterase. Atrazine desmetryn, prometon, and simazine inhibited acid phosphatase. No effect was exerted by ametryn. The enzyme assays and the kinetic parameters demonstrated that the interferences observed were due to an action on the synthesis of one or both enzymes rather than on the enzyme reactions. The types of the N-alkyl and the chlorine-subsitutuent groups in the structures of the s-triazines tested appear important in determing the degree of the interference.
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Color/Form

WHITE, CRYSTALLINE, White powder

CAS No.

886-50-0
Record name Terbutryn
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Melting Point

104 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does terbutryn exert its herbicidal effect?

A1: this compound acts by inhibiting photosynthesis in susceptible plants. [, , , ] It binds to the QB binding site in photosystem II, disrupting the electron transport chain and ultimately halting the production of energy needed for plant growth. [, ] This leads to chlorosis and growth retardation in sensitive plants. [, , ]

Q2: Are there differences in this compound sensitivity among plant species?

A2: Yes, significant variations in this compound sensitivity exist among plant species. For instance, wheat exhibits higher tolerance to this compound compared to sorghum. [, ] This difference in susceptibility is linked to variations in absorption, translocation, and the ability of different plant species to metabolize this compound. [, ]

Q3: Does the growth stage of a plant influence its susceptibility to this compound?

A3: Research suggests that growth stage can influence a plant's response to this compound. For example, younger barnyardgrass plants (5-10 cm tall) were found to be more susceptible to this compound than older, taller plants (15-20 cm). [] This difference is attributed to reduced herbicide absorption and translocation in older plants. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C10H19N5S and a molecular weight of 241.35 g/mol.

Q5: How does this compound behave in different soil types and under varying environmental conditions?

A5: this compound exhibits varying persistence and activity in different soil types and under varying environmental conditions. [, , , , ] Factors like soil temperature, moisture content, organic matter, and pH can significantly influence its degradation rate and bioavailability. [, , , , ] For instance, its degradation is slower in disinfected soils or soils treated with certain fungicides. []

Q6: What are the primary pathways for this compound degradation in the environment?

A6: this compound can undergo degradation through various pathways, including biodegradation, photodegradation, and abiotic hydrolysis. [, , , ] Biodegradation, mainly by microorganisms in soil and water, can lead to the formation of metabolites like hydroxy-terbutryn. [, , , ] Photodegradation, driven by sunlight, can generate a wider range of transformation products. [, ] Abiotic hydrolysis, influenced by pH, contributes to the formation of specific metabolites like this compound-2-hydroxy. []

Q7: What is the environmental fate of this compound after application?

A7: After application, this compound can persist in soil and water, posing potential risks to aquatic ecosystems. [, , , ] It can leach from treated soils and contaminate surface waters, especially during rainfall events. [, , , ] Its presence in water bodies has been linked to the contamination of drinking water sources. []

Q8: How can the environmental risks associated with this compound be mitigated?

A8: Mitigation strategies involve optimizing application rates, minimizing runoff from treated areas, and promoting its degradation. [, , ] Using alternative weed control methods, such as mechanical removal or employing less persistent herbicides, can further reduce environmental risks. [, ]

Q9: How is this compound typically analyzed in environmental samples?

A9: Various analytical techniques are employed to detect and quantify this compound and its transformation products in environmental matrices like water, soil, and plant tissues. [, , , , ] Commonly used methods include gas chromatography coupled with mass spectrometry (GC-MS), liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), and immunoassays. [, , , , ] These methods offer high sensitivity and selectivity for monitoring this compound in complex environmental samples.

Q10: What are some future research areas related to this compound?

A10: Future research should focus on:

  • Understanding the long-term fate and impact of this compound and its transformation products in the environment. [, , , ]
  • Developing more sustainable and environmentally friendly alternatives for weed control. [, , ]
  • Investigating the potential for bioremediation strategies to clean up this compound-contaminated sites. [, ]
  • Exploring the application of advanced analytical techniques, such as compound-specific isotope analysis (CSIA), to better understand this compound degradation pathways and sources in the environment. [, , ]

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